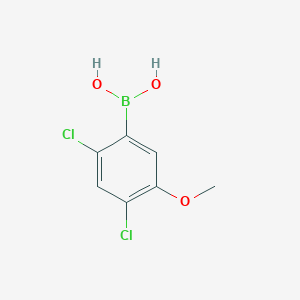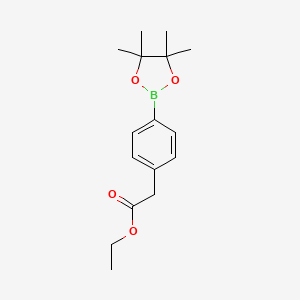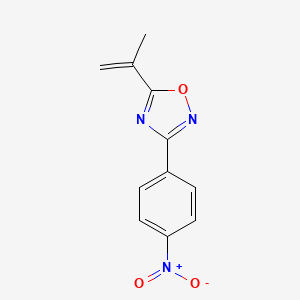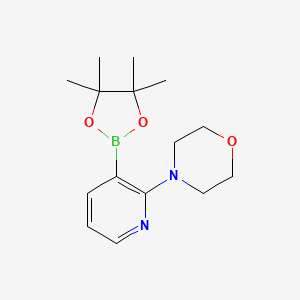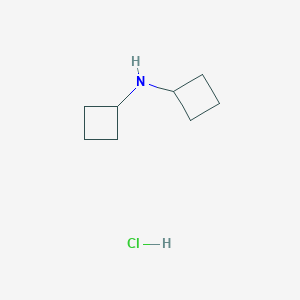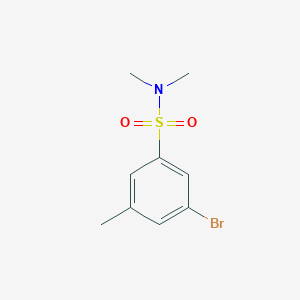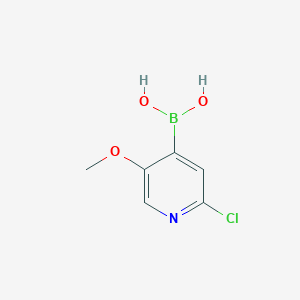
3,5-Dichloro-4-thiocyanatoaniline
Übersicht
Beschreibung
3,5-Dichloro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 7494-00-0. Its molecular weight is 219.09 and its IUPAC name is 4-amino-2,6-dichlorophenyl thiocyanate . It is a heterocyclic organic compound .
Molecular Structure Analysis
The linear formula of 3,5-Dichloro-4-thiocyanatoaniline is C7H4Cl2N2S . The InChI code is 1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 .Wissenschaftliche Forschungsanwendungen
Chemical Intermediates and Nephrotoxicity
3,5-Dichloro-4-thiocyanatoaniline and its related compounds, haloanilines, are widely used as chemical intermediates in manufacturing pesticides, dyes, and drugs. A study highlighted the nephrotoxic effects of various haloaniline compounds, including 3,5-dihaloanilines, in vitro using renal cortical slices from rats. This research provides insights into the potential toxic effects of these compounds on the kidneys (Hong, Anestis, Henderson, & Rankin, 2000).
Synthesis of Benzimidazole Derivatives
The reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene was studied to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound potentially related to 3,5-Dichloro-4-thiocyanatoaniline. This research provides a methodological foundation for the synthesis of related compounds (Pilyugin, Sapozhnikov, & Shitov, 2003).
Development of Pharmaceuticals
Research on 2,4-Thiazolidinedione, a compound with structural similarities to 3,5-Dichloro-4-thiocyanatoaniline, has shown its importance in the synthesis of various biologically active agents like antimicrobial agents and anti-diabetes drugs. This indicates the potential use of similar compounds in drug development (Meng, Li, & Zheng, 2008).
Environmental and Biological Monitoring
Studies have used derivatives of 3,5-Dichloroanilines, closely related to 3,5-Dichloro-4-thiocyanatoaniline, for biological monitoring of exposure to pesticides. These compounds are markers of non-persistent pesticides and are essential in assessing human exposure through diet, highlighting their significance in environmental health studies (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
Thiocyanation Reactions
Research on thiocyanation reactions, including those involving compounds like 3,5-Dichloro-4-thiocyanatoaniline, has been conducted to understand better the chemical processes involved. Such studies are crucial for developing new synthetic pathways in organic chemistry (Memarian, Mohammadpoor‐Baltork, & Nikoofar, 2008).
Safety And Hazards
3,5-Dichloro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Eigenschaften
IUPAC Name |
(4-amino-2,6-dichlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLKWHRBNNOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675034 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-thiocyanatoaniline | |
CAS RN |
7494-00-0 | |
| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



